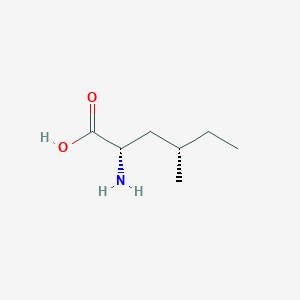

(2S,4S)-2-amino-4-methylhexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S,4S)-2-amino-4-methylhexanoic acid is a chiral amino acid derivative It is known for its unique stereochemistry and is used in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-2-amino-4-methylhexanoic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a 2-amino-4-methylhex-5-enoic acid derivative, using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of biocatalysts or enzymatic processes to achieve the desired stereochemistry. These methods are often preferred due to their higher efficiency and lower environmental impact compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-2-amino-4-methylhexanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding keto acids or aldehydes.

Reduction: Reduction reactions can convert it into different amino alcohols.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto acids, while reduction can produce amino alcohols .

Scientific Research Applications

(2S,4S)-2-amino-4-methylhexanoic acid , also known as homoisoleucine (Hil), is a leucine surrogate with the molecular formula C7H15NO2 . It has a chiral center, making it significant in both synthetic and biological chemistry.

Scientific Research Applications

This compound has diverse applications in scientific research:

- As a Leucine Surrogate It is used to examine the consequences of introducing leucine surrogates into coiled-coil peptides and helix-bundle proteins .

- Investigating Hydration Dynamics It helps in the systematic examination of the effects of side-chain volume and fluorination on solvation dynamics .

- Synthesis of Complex Molecules It serves as a chiral building block in the synthesis of complex molecules.

- Enzyme Interactions It is studied for its potential role in metabolic pathways and enzyme interactions.

- Drug Development It is investigated for potential therapeutic effects, including its role as a precursor for drug development.

Studies with Homoisoleucine

- Coiled-Coil Structures Studies have shown that incorporating This compound (homoisoleucine, Hil) into coiled-coil peptides affects the self-association of the peptide in aqueous solutions .

- Leucine Activation Research involves measuring the activation of leucine and homoisoleucine using LeuRS (leucine-specific tRNA synthetase) at varying concentrations to understand their biochemical properties .

- Hydration Dynamics Studies compare hydration dynamics at hydrogenated protein surfaces using leucine and (4S)-2-amino-4-methylhexanoic acid to examine the effects of side-chain volume and fluorination on water motion at protein surfaces .

Properties

This compound has the following properties :

- Molecular Weight: 145.20 g/mol

- Hydrogen Bond Donor Count: 2

- Hydrogen Bond Acceptor Count: 3

- Rotatable Bond Count: 4

- Exact Mass: 145.110278721 Da

Potential Therapeutic Applications

(3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride has potential therapeutic applications:

- Neuroprotective Effects Studies have indicated it exhibits protective effects against seizures induced by certain pharmacological agents.

- Cognitive Enhancement Research suggests potential cognitive benefits in geriatric patients due to its role in enhancing cerebral functions.

Mechanism of Action

The mechanism of action of (2S,4S)-2-amino-4-methylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can act as an enzyme inhibitor by mimicking the natural substrate and blocking the active site, thereby preventing the enzyme from catalyzing its reaction .

Comparison with Similar Compounds

Similar Compounds

(2S,4R)-2-amino-4-methylhexanoic acid: This is a diastereomer of (2S,4S)-2-amino-4-methylhexanoic acid with different stereochemistry.

(2S,4S)-4-fluoroproline: Another chiral amino acid derivative with similar applications in peptide synthesis and medicinal chemistry.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties.

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

(2S,4S)-2-amino-4-methylhexanoic acid |

InChI |

InChI=1S/C7H15NO2/c1-3-5(2)4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5-,6-/m0/s1 |

InChI Key |

MBZXSJWDBIIBLL-WDSKDSINSA-N |

Isomeric SMILES |

CC[C@H](C)C[C@@H](C(=O)O)N |

Canonical SMILES |

CCC(C)CC(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.